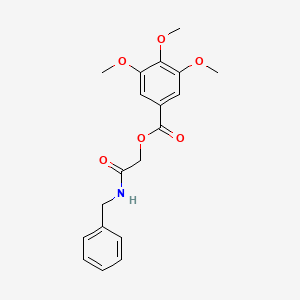

(BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE

CAS No.: 446299-37-2

Cat. No.: VC7613390

Molecular Formula: C19H21NO6

Molecular Weight: 359.378

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 446299-37-2 |

|---|---|

| Molecular Formula | C19H21NO6 |

| Molecular Weight | 359.378 |

| IUPAC Name | [2-(benzylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |

| Standard InChI | InChI=1S/C19H21NO6/c1-23-15-9-14(10-16(24-2)18(15)25-3)19(22)26-12-17(21)20-11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,20,21) |

| Standard InChI Key | NKKWCWMCKRZIPI-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CC=C2 |

Introduction

Structural and Nomenclature Analysis

The compound’s IUPAC name, (benzylcarbamoyl)methyl 3,4,5-trimethoxybenzoate, delineates its molecular architecture:

-

3,4,5-Trimethoxybenzoate backbone: A benzoic acid derivative substituted with methoxy (-OCH₃) groups at the 3rd, 4th, and 5th positions of the aromatic ring .

-

Methyl ester linkage: The carboxylic acid group of the benzoate is esterified with a methyl group.

-

Benzylcarbamoyl substituent: The methyl group is further modified via a carbamate (-NH-C(O)-O-) bond to a benzyl (-C₆H₅CH₂-) group.

This configuration results in the structural formula C₁₉H₂₁NO₇, with a molecular weight of 399.37 g/mol. The presence of multiple methoxy groups enhances lipophilicity, while the carbamate introduces polar character, influencing solubility and reactivity .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of (benzylcarbamoyl)methyl 3,4,5-trimethoxybenzoate likely involves sequential functionalization:

-

Formation of 3,4,5-trimethoxybenzoic acid: Starting from gallic acid, methylation with dimethyl sulfate or methyl iodide under alkaline conditions yields the trimethoxy derivative .

-

Esterification: Reaction of 3,4,5-trimethoxybenzoic acid with methanol in the presence of a catalyst (e.g., sulfuric acid or thionyl chloride) produces methyl 3,4,5-trimethoxybenzoate .

-

Carbamoylation: The methyl ester undergoes nucleophilic substitution with benzyl isocyanate (C₆H₅CH₂NCO) to introduce the benzylcarbamoyl group. This step typically requires a base such as triethylamine to deprotonate the methyl group’s α-hydrogen, facilitating carbamate formation .

Key Reactions

-

Hydrolysis: The ester and carbamate bonds are susceptible to hydrolysis under acidic or basic conditions, yielding 3,4,5-trimethoxybenzoic acid and benzylamine derivatives.

-

Nucleophilic substitution: The carbamate’s nitrogen may participate in alkylation or acylation reactions, enabling further functionalization .

Physicochemical Properties

Based on structural analogs , the compound exhibits the following properties:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₉H₂₁NO₇ |

| Molecular Weight | 399.37 g/mol |

| Physical State | Solid at room temperature |

| Melting Point | ~95–100°C (predicted) |

| Boiling Point | ~550–590°C (estimated) |

| Solubility | Soluble in acetone, chloroform, DCM; insoluble in water |

| Density | 1.25–1.30 g/cm³ (predicted) |

The methoxy and carbamate groups contribute to moderate polarity, aligning with solubility profiles of similar esters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume